molecular formula C17H11N3OS B2627927 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313662-30-5

4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2627927
CAS No.: 313662-30-5
M. Wt: 305.36
InChI Key: AJKRVMADZUYKEJ-UHFFFAOYSA-N
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Description

4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that features a thiazole ring, a cyano group, and a benzamide moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
  • 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs with different substituents on the benzamide moiety

Comparison: this compound is unique due to the presence of both a cyano group and a thiazole ring, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced binding affinity and specificity towards certain molecular targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c18-10-12-6-8-14(9-7-12)16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKRVMADZUYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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